molecular formula C8H13ClN2O B13990081 1-(2-Methoxy-6-methylphenyl)hydrazine hydrochloride

1-(2-Methoxy-6-methylphenyl)hydrazine hydrochloride

Katalognummer: B13990081
Molekulargewicht: 188.65 g/mol
InChI-Schlüssel: QGMUQNUKRONBJY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Methoxy-6-methylphenyl)hydrazine hydrochloride is an organic compound with the molecular formula C8H13ClN2O and a molecular weight of 188.66 . This compound is characterized by the presence of a hydrazine group attached to a methoxy-methylphenyl ring, making it a valuable intermediate in various chemical reactions and applications.

Vorbereitungsmethoden

The synthesis of 1-(2-Methoxy-6-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-methoxy-6-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the aldehyde to the hydrazine derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(2-Methoxy-6-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Methoxy-6-methylphenyl)hydrazine hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-(2-Methoxy-6-methylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Methoxy-6-methylphenyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:

  • Phenylhydrazine hydrochloride
  • 2,4-Dinitrophenylhydrazine
  • 1-(2-Methoxyphenyl)hydrazine hydrochloride

What sets this compound apart is its unique methoxy-methyl substitution on the phenyl ring, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for specific applications where other hydrazine derivatives may not be as effective .

Eigenschaften

Molekularformel

C8H13ClN2O

Molekulargewicht

188.65 g/mol

IUPAC-Name

(2-methoxy-6-methylphenyl)hydrazine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6-4-3-5-7(11-2)8(6)10-9;/h3-5,10H,9H2,1-2H3;1H

InChI-Schlüssel

QGMUQNUKRONBJY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)OC)NN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.